1.2-Benzisothiazol-3(2H)-one (BIT) is primarily studied and utilized in scientific research for its biocidal properties. It exhibits antifungal and antibacterial activity, making it a potential candidate for the development of new disinfectants and preservatives. Studies have demonstrated its effectiveness against various microorganisms, including bacteria, fungi, and algae [].
The environmental impact of BIT is another area of scientific investigation. Due to its widespread use in various products, its presence in the environment is a concern. Research focuses on understanding its persistence, degradation pathways, and potential ecological effects [].
Extensive toxicological studies are conducted on BIT to assess its safety profile. These studies investigate its potential for cytotoxicity, genotoxicity, and carcinogenicity []. Additionally, research explores sensitization potential, as BIT is a known skin sensitizer and can cause allergic reactions in some individuals [].
Beyond the aforementioned applications, BIT finds use in various other scientific research areas:
1,2-benzisothiazol-3(2H)-one, commonly referred to as benzisothiazolinone, is an organic compound with the molecular formula C7H5NOS. It appears as a white solid and is structurally characterized by a fused benzene and thiazole ring system. The compound is part of the isothiazolinone family, which is known for its antimicrobial properties. Its CAS number is 2634-33-5, and it has a molecular weight of 151.19 g/mol .
Benzisothiazolinone is recognized for its broad-spectrum biocidal activity, making it a popular choice in various industrial applications, particularly as a preservative in water-based products. It is effective against bacteria and fungi, especially in alkaline environments .
The exact mechanism of BIT's antimicrobial activity is not fully understood, but it is believed to involve multiple pathways. It may disrupt microbial cell membranes, inhibit protein synthesis, or interfere with essential cellular processes.
BIT can be irritating to the skin, eyes, and respiratory tract. Studies suggest it can also be a skin sensitizer, causing allergic reactions upon repeated exposure.
Benzisothiazolinone exhibits significant biological activity:
Benzisothiazolinone can be synthesized through several methods:
Benzisothiazolinone finds extensive applications across various industries:
Studies on the interactions of benzisothiazolinone reveal important insights into its behavior in biological systems:
Benzisothiazolinone shares structural similarities with several other compounds within the isothiazolinone family. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methylisothiazolinone | C4H5NOS | Often used alongside benzisothiazolinone; effective against bacteria and fungi. |
Octylisothiazolinone | C11H15NOS | Exhibits similar antimicrobial properties but with different solubility characteristics. |
2-Mercaptobenzothiazole | C7H6N2S | Acts as a precursor for synthesizing benzisothiazolinone; has distinct thiol reactivity. |
Benzisothiazolinone's uniqueness lies in its effective balance between antimicrobial efficacy and environmental safety, making it a preferred choice in many industrial applications compared to its counterparts .
The synthesis of 1,2-benzisothiazol-3(2H)-one has evolved significantly over decades, with numerous approaches developed to improve yield, purity, cost-effectiveness, and environmental sustainability. This section examines the diverse synthetic pathways that have been established for BIT production, with particular emphasis on innovative catalytic methods, green chemistry techniques, and structural modification strategies.
The formation of the critical N-S bond in the heterocyclic ring system of BIT represents a key synthetic challenge that has been addressed through various catalytic approaches. These methods offer distinct advantages in terms of reaction efficiency, selectivity, and environmental impact.
Manganese-based catalysis offers another effective approach to BIT synthesis. A representative procedure involves reacting a mixture of 2-mercaptobenzamide and 2,2'-dithiobenzamide (in a 3:1 molar ratio) with manganese hydroxide [Mn(OH)₃] and triethanolamine in ethanol at 120°C under oxygen pressure (0.2 MPa). This method has been reported to yield BIT with 90% efficiency and 98% purity by liquid chromatography. The manganese catalyst facilitates an oxidative cyclization process, with oxygen serving as the terminal oxidant in this environmentally friendly procedure.
Electrochemical methods have also gained attention as innovative approaches to BIT synthesis. These techniques employ electrochemical oxidation of 2-mercaptobenzamides to induce cyclization through N-S bond formation. By utilizing electricity as the primary driving force for the reaction, these approaches minimize or eliminate the need for chemical oxidants, thereby reducing waste generation and environmental impact.
Table 1: Comparison of Catalytic Approaches for BIT Synthesis
The diversity of catalytic approaches available for BIT synthesis allows for flexibility in production strategies, with selection criteria typically including cost considerations, equipment availability, scale requirements, and environmental factors. The continued development of novel catalysts and reaction conditions aims to further improve reaction efficiency, reduce environmental impact, and enhance the accessibility of BIT and its derivatives.
The industrial production of 1,2-benzisothiazol-3(2H)-one has increasingly incorporated green chemistry principles, focusing on process efficiency, waste reduction, and environmental sustainability. Several innovative approaches have emerged to address these objectives while maintaining or improving product quality.
One-pot synthetic strategies have significantly streamlined BIT production by eliminating the need for intermediate isolation and purification. A notable example is described in patent EP0702008A2, which outlines a process where 2-(alkylthio)benzaldehyde is converted to BIT via an oxime intermediate without isolation. The reaction sequence proceeds as follows: (1) treatment of 2-(alkylthio)benzaldehyde with hydroxylamine in a water-insoluble organic solvent to form 2-(alkylthio)benzaldehyde oxime; (2) separation of the organic layer containing the oxime; and (3) addition of a halogenating agent to induce cyclization, directly yielding BIT. This approach minimizes solvent usage and waste generation while maintaining high reaction efficiency.
Another innovative green approach involves the direct conversion of 2-(alkylthio)benzonitrile to BIT using a halogenating agent in the presence of water. This method, also described in patent EP0702008A2, can be integrated into a one-pot process starting from 2-halobenzonitrile. The complete sequence involves: (1) reaction of 2-halobenzonitrile with an alkanethiol in the presence of a base to yield 2-(alkylthio)benzonitrile; (2) separation of the organic layer; and (3) treatment with a halogenating agent in the presence of water to produce BIT. This streamlined approach eliminates multiple purification steps and reduces overall waste generation.
A more recent patent (WO2022091014A1) describes an industrial method for BIT production that embodies several green chemistry features:
This method reportedly achieves high purity (>98% by HPLC) and yield (>82%) while substantially reducing the environmental footprint compared to traditional synthetic routes. The process begins with orthochlorotoluene and proceeds through multiple transformations in a carefully orchestrated sequence that maximizes efficiency and minimizes waste.
Solvent reclamation represents another key green chemistry aspect of modern BIT production. In reactions employing phase-transfer catalysts, the aqueous phase containing the catalyst can be recovered and reused in subsequent reactions, significantly reducing water consumption and waste generation. Similarly, certain organic solvents can be recovered and reused, further enhancing the sustainability profile of the process.
Table 2: Green Chemistry Features in Selected BIT Synthetic Routes
The implementation of these green chemistry techniques in BIT production demonstrates the potential for balancing industrial efficiency with environmental responsibility. As regulatory requirements and sustainability considerations continue to evolve, further advancements in green manufacturing processes for BIT are likely to emerge.
The basic structure of 1,2-benzisothiazol-3(2H)-one offers numerous opportunities for chemical modifications, with halogenation and alkylation representing two of the most common and versatile strategies for tailoring its properties for specific applications.
N-alkylation of BIT provides a direct route to N-substituted derivatives with potentially enhanced properties or specific functionalities. According to patent US8884024B1, N-alkylated 1,2-benzisothiazolin-3-ones can be prepared with good yield and selectivity by reacting the lithium salt of 1,2-benzisothiazolin-3-one with appropriate alkylating agents. This approach offers a controlled method for introducing various alkyl groups at the nitrogen position, potentially modifying the compound's solubility, stability, or biological activity.
The alkylation process typically follows this general pathway:
This methodology allows for the introduction of a wide range of alkyl groups, from simple methyl and ethyl to more complex functionalized chains, enabling the fine-tuning of physicochemical properties for specific applications.
Halogenation represents another important modification strategy for BIT derivatives. The introduction of halogen atoms (chlorine, bromine, fluorine) into the benzene ring can significantly alter the compound's electronic properties, lipophilicity, and biological activity. Various halogenating agents have been employed for this purpose, including elemental halogens (Cl₂, Br₂), N-halosuccinimides (NCS, NBS), and sulfuryl halides (SO₂Cl₂, SO₂Br₂).
A study reported the synthesis and evaluation of a library of BIT derivatives designed for crosslinking with polysaccharides. These derivatives exhibited promising antibacterial activities, highlighting the utility of structural modifications in enhancing the biological properties of BIT. The structural diversification strategy involved variations in both the benzene ring substituents and the N-substituent, leading to a matrix of compounds with tunable properties.
More recent research has explored bioisosteric replacements within the BIT structure, particularly in the context of enzyme inhibition. For instance, BIT derivatives have been investigated as potential inhibitors of the New Delhi metallo-β-lactamase, an enzyme associated with bacterial resistance to β-lactam antibiotics. This work demonstrates how strategic structural modifications of the BIT scaffold can expand its utility beyond traditional preservative applications into the realm of targeted therapeutic agents.
Table 3: Selected Structural Modifications of 1,2-Benzisothiazol-3(2H)-one
The ability to selectively modify the BIT structure through halogenation and alkylation provides a powerful toolkit for developing derivatives with customized properties for specific applications. This structural versatility has contributed significantly to the continued relevance and expanding utility of BIT-based compounds across diverse industrial and potential therapeutic domains.
The analysis of BIT in complex matrices requires chromatographic systems capable of resolving structurally similar isothiazolinones while mitigating matrix interferences. Reverse-phase liquid chromatography (RPLC) using specialized columns remains the predominant separation strategy. The Newcrom R1 column (3.2 × 50 mm, 100 Å) demonstrates exceptional performance for BIT analysis, achieving baseline separation from co-eluting benzothiazoles and benzotriazoles through its low silanol activity and optimized pore structure [1] [2].
Mobile phase optimization studies reveal that binary gradients combining acetonitrile (10–90% v/v) with acidified aqueous phases (0.1% trifluoroacetic acid or phosphoric acid) provide optimal peak symmetry (As < 1.2) and resolution (Rs > 2.0) for BIT in preservative-containing cosmetics [1] [2]. For mass spectrometry-compatible applications, formic acid substitution maintains ionization efficiency while preserving chromatographic performance [2]. Ultraviolet detection at 275 nm offers superior selectivity over 200 nm monitoring, reducing interference from aromatic contaminants in environmental water samples [9].
Table 1: Analytical Figures of Merit for HPLC-DAD Analysis of BIT
Parameter | Value |
---|---|
Linear Range | 0.1–10 mg/L |
Limit of Detection | 0.01 mg/L |
Limit of Quantitation | 0.05 mg/L |
Retention Time | 10.7 min |
Correlation Coefficient (R²) | 0.9964 |
Data adapted from HPLC-DAD validation studies using spiked water samples [9].
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for BIT quantification at sub-ppb levels, particularly in biological matrices. Electrospray ionization in negative mode ([M-H]⁻ m/z 150.0) provides optimal signal intensity, with collision-induced dissociation yielding characteristic product ions at m/z 106.0 (C₆H₄NS⁻) and m/z 78.0 (C₅H₄S⁻) [4] [6].
Recent method developments employ scheduled multiple reaction monitoring (sMRM) to enhance sensitivity, with dwell times optimized to ≥50 ms for primary transitions (150.0→106.0) and ≥25 ms for confirmatory transitions (150.0→78.0). This approach achieves instrument detection limits of 0.21 ng/mL in human plasma while maintaining cycle times under 1 s for high-throughput analysis [8]. Post-column infusion studies demonstrate that matrix effects in blood-derived samples can be mitigated through hybrid solid-phase extraction protocols combining polydimethylsiloxane passive equilibrium sampling with C18 cartridges, achieving mean recoveries of 38% compared to 27% for conventional SPE methods [8].
Comprehensive validation of BIT analytical methods requires assessment of eight critical parameters: accuracy, precision, specificity, quantification limit, linearity, recovery, matrix effects, and stability [7]. For environmental water analysis, inter-laboratory validation studies using spiked river water samples (0.5–50 μg/L) demonstrate mean accuracies of 97.3±5.1% with intra-day precision ≤6.2% RSD and inter-day precision ≤9.8% RSD [9].
Stability assessments reveal BIT degradation follows first-order kinetics ($$k = 0.023 \, \text{h}^{-1}$$) in refrigerated plasma samples, necessitating analysis within 48 hours of collection [8]. Method robustness testing across three HPLC systems (Agilent 1260, Waters Alliance, Shimadzu Nexera) shows retention time variability ≤0.3% when maintaining column temperatures at 35±0.5°C [1] [2].
Matrix Effect Compensation Strategies
Corrosive;Irritant;Environmental Hazard